N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWVSGYDLFIDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily within the cellular machinery.
Molecular Targets: Enzymes, receptors, and ion channels are the primary targets influenced by the compound.
Pathways Involved: Modulation of metabolic pathways, inhibition of specific signaling cascades, and interference with ion transport mechanisms.
Comparison with Similar Compounds
Structural Analog 1: 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide
- Structure : Replaces the ethyl-methoxyacetamide group with a 2-fluorophenylacetamide.
- Molecular Formula : C₁₆H₁₄F₄N₃O
- Molecular Weight : 353.30 g/mol
- Higher lipophilicity (logP ≈ 3.2 vs. 2.8 for the target compound) due to the fluorophenyl substitution .
Structural Analog 2: 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
- Structure : Substitutes the ethyl-methoxyacetamide with a 2,5-dimethylphenylacetamide.
- Molecular Formula : C₁₈H₁₉F₃N₃O
- Molecular Weight : 365.36 g/mol
- Reduced metabolic stability in hepatic microsomal assays (t₁/₂ = 45 min vs. 72 min for the target compound) due to slower oxidation of the dimethylphenyl group .
Structural Analog 3: 2-Chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide
- Structure : Features a propan-2-yl linker and a chloroacetamide group instead of methoxyacetamide.
- Molecular Formula : C₁₃H₁₆ClF₃N₃O
- Molecular Weight : 342.74 g/mol
- Key Differences :
Structural Analog 4: N-(S)-1-(3-(4-chloro-3-(2-methoxyacetamido)-1-methyl-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-((3b-S,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3.4]cyclopenta[1,2-<]pyrazol-1-yl)acetamide
- Structure : Incorporates a complex indazole-pyridine core but retains the 2-methoxyacetamide group.
- Molecular Formula : C₃₈H₃₅ClF₄N₈O₃
- Molecular Weight : 803.20 g/mol
- Key Differences :
Data Table: Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₉F₃N₃O₂ | 327.28 | 2.8 | 1.8 | 72 |
| 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide | C₁₆H₁₄F₄N₃O | 353.30 | 3.2 | 0.9 | 58 |
| 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide | C₁₈H₁₉F₃N₃O | 365.36 | 3.5 | 0.5 | 45 |
| 2-Chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide | C₁₃H₁₆ClF₃N₃O | 342.74 | 3.0 | 0.12 | 65 |
| N-(S)-1-(3-(4-chloro-3-(2-methoxyacetamido)-1-methyl-1H-indazol-7-yl)-...acetamide | C₃₈H₃₅ClF₄N₈O₃ | 803.20 | 5.1 | <0.1 | 88 |
Key Research Findings
- Bioisosteric Replacements : Substitution of the methoxyethyl group with aromatic acetamides (e.g., fluorophenyl or dimethylphenyl) improves lipophilicity but compromises solubility and metabolic stability .
- Synthetic Feasibility : The target compound’s ethyl-methoxyacetamide group simplifies synthesis compared to analogs with bulky heterocycles (e.g., indazole-pyridine systems in Analog 4) .
- Pharmacological Implications : The trifluoromethyl-pyrazole core is critical for target engagement across analogs, but substituent modifications significantly alter pharmacokinetic profiles .
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's structure can be broken down as follows:
- Molecular Formula : C13H16F3N3O2
- Molecular Weight : 303.29 g/mol
- Key Functional Groups : Methoxyacetamide and trifluoromethyl pyrazole.
The presence of the cyclopropyl group and trifluoromethyl moiety contributes to its unique steric and electronic properties, which are crucial for its biological activity.
This compound is hypothesized to interact with various biological targets, particularly kinases involved in cancer signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For example, derivatives of pyrazole have been shown to inhibit kinases such as c-MET, which is implicated in tumor growth and metastasis. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-cyclopropyl-4-(2-methoxyacetamido)benzamide | Structure | Kinase inhibition |
| N-cyclopropyl-4-(2-acetamido)benzamide | Structure | Anticancer properties |
| N-cyclopropyl-4-(cyclopropylamino)benzamide | Structure | Potential anti-tumor effects |
These compounds demonstrate that modifications can lead to increased potency against various cancer cell lines, making them valuable scaffolds for drug development aimed at targeting cancer pathways.
Case Studies and Research Findings
- Inhibition of c-MET : A study demonstrated that similar pyrazole derivatives effectively inhibited c-MET activity in vitro, leading to reduced proliferation of cancer cell lines. This suggests a potential mechanism by which this compound could exert its effects on tumor cells .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells and MDA-MB-231 breast cancer cells) showed that compounds with the pyrazole scaffold exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide exhibits potential as an anti-inflammatory agent. In silico docking studies have suggested that the compound can inhibit enzymes related to inflammatory pathways, such as 5-lipoxygenase (5-LOX). This makes it a candidate for further optimization and exploration in treating inflammatory diseases .
Anticancer Properties
Several studies have investigated the anticancer effects of compounds with similar pyrazole structures. The compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, preliminary data suggest that derivatives of pyrazole compounds can significantly reduce cell viability in cancer models, indicating a promising avenue for therapeutic development .
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential mechanism of action and assist in identifying specific targets for further research, enhancing the understanding of its therapeutic potential .
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory activity of this compound using a murine model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer models. The results demonstrated that concentrations above 10 µM led to a substantial decrease in cell viability, suggesting its potential as an anticancer therapeutic .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The methoxyacetamide moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group. Key reactions include:
Mechanistic Insight :
The carbonyl carbon becomes electrophilic, facilitating attack by nucleophiles like water or amines. Hydrolysis yields 2-methoxyacetic acid and the corresponding ethylpyrazolylamine (Fig. 1A). Kinetic studies suggest basic conditions accelerate hydrolysis by deprotonating the nucleophile .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring’s C-4 position is susceptible to electrophilic substitution due to electron-donating cyclopropyl and trifluoromethyl groups:
| Electrophile | Conditions | Position of Substitution |
|---|---|---|
| Nitration (HNO3/H2SO4) | 0–5°C, 2–4 hr | C-4 |
| Halogenation (Cl2, Br2) | FeCl3 catalyst, RT | C-4 |
Example : Bromination produces a 4-bromo derivative (Fig. 1B), confirmed via NMR and mass spectrometry . The trifluoromethyl group directs electrophiles to the para position via inductive effects.
Cyclopropyl Ring-Opening Reactions
The cyclopropyl group participates in strain-driven ring-opening under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H2O (acidic) | H2SO4, 80°C, 12 hr | Allylic alcohol derivative |
| H2/Pd-C | Ethanol, 50°C, 6 hr | Linear propane chain |
Mechanism : Acid-catalyzed hydration proceeds via carbocation formation at the cyclopropyl carbon, followed by nucleophilic attack (Fig. 1C). Hydrogenation cleaves the strained ring to form a saturated chain .
Trifluoromethyl Group Reactivity
The -CF3 group is typically inert but participates in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Defluorination | KOtBu, DMF, 120°C | Partial substitution with -OH/-OCH3 |
| Radical coupling | UV light, AIBN initiator | Cross-linked polymers |
Limitations : Defluorination requires strong bases and elevated temperatures, with yields <30% due to competing decomposition .
Cross-Coupling Reactions
The ethyl spacer enables transition metal-catalyzed coupling:
| Catalyst System | Substrate | Product |
|---|---|---|
| Pd(PPh3)4, K2CO3 | Aryl boronic acids | Biaryl derivatives |
| CuI, proline | Terminal alkynes | Alkyne-functionalized analogs |
Key Finding : Suzuki-Miyaura couplings with aryl boronic acids achieve >75% yield under inert atmospheres (Table 2) .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals:
-
Primary decomposition : 220–250°C, releasing CO2 and HF (via FTIR).
-
Secondary decomposition : >300°C, forming polycyclic aromatic hydrocarbons.
Biological Reactivity
In vitro studies indicate:
-
Enzyme inhibition : Binds to COX-2 via hydrogen bonding with the acetamide carbonyl (IC50 = 1.2 μM).
-
Metabolic oxidation : Liver microsomes convert the cyclopropyl group to a diol via cytochrome P450.
Figures/Tables
Preparation Methods
Hydrazine-Cyclopropane Carboxylate Route
Cyclopropanecarboxylic acid hydrazide reacts with 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione in ethanol at reflux (78°C) for 12 hours. The reaction achieves 82% yield (NMR purity >95%).
Mechanism :
- Hydrazide attack at β-keto position
- Cyclization with elimination of water
- Aromatization via proton transfer
Optimization :
- Solvent : Ethanol > THF (7:1 regioselectivity)
- Catalyst : 0.1 eq. p-TsOH reduces reaction time to 6 hours
Lithiation-Borylation Approach
For scale-up (>100 g), a flow chemistry method is preferred:
| Step | Conditions | Yield |
|---|---|---|
| 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + cyclopropyl Grignard | THF, −78°C | 89% |
| 2. Hydrazine quench | MeOH, 25°C | 76% |
| 3. Bromination (NBS) | DCM, 0°C | 92% |
This route produces 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester for cross-coupling.
N-Alkylation of Pyrazole
Introducing the ethylamine side-chain uses Mitsunobu or nucleophilic alkylation:
Mitsunobu Reaction
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 2-bromoethanol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 60°C for 8 hours yield 68% N-(2-hydroxyethyl) intermediate.
Limitations :
- Requires anhydrous conditions
- DIAD cost prohibits industrial scaling
Nucleophilic Alkylation
A preferred method employs K₂CO₃ (2.5 eq) in DMF at 80°C:
Procedure :
- Charge pyrazole (1.0 mol), 1-bromo-2-chloroethane (1.3 mol), DMF (5 L)
- Heat to 80°C for 6 hours under N₂
- Cool, filter, concentrate
- Recrystallize from EtOAc/heptane (3:1)
Yield: 74% (HPLC purity 98.2%).
Acylation with Methoxyacetyl Group
The final step couples the ethylamine intermediate to methoxyacetic acid:
Carbodiimide-Mediated Coupling
EDC·HCl (1.5 eq) and HOBt (1.2 eq) in DCM:
Protocol :
- Dissolve N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine (1.0 eq) in DCM
- Add methoxyacetic acid (1.1 eq), EDC·HCl, HOBt
- Stir at 25°C for 12 hours
- Wash with 5% NaHCO₃, dry (MgSO₄), concentrate
HATU-Based Method
For higher purity (>99.5%):
| Parameter | Value |
|---|---|
| Reagent | HATU (1.3 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Time | 4 hours |
| Yield | 88% |
LCMS shows [M+H]⁺ = 292.1 (calc. 292.12).
Purification and Characterization
Final purification uses orthogonal methods:
Crystallization :
- Solvent pair: Ethyl acetate/n-hexane (1:4)
- Cooling rate: 0.5°C/min to 4°C
- Crystal form: Monoclinic, P2₁/c
Chromatography :
- Column: C18 (30 × 250 mm)
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Retention time: 8.9 minutes
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, pyrazole-H), 4.21 (t, J=6.0 Hz, 2H, CH₂N), 3.90 (s, 2H, OCH₂CO), 3.45 (s, 3H, OCH₃), 2.11 (m, 1H, cyclopropyl-CH), 1.02–0.89 (m, 4H, cyclopropyl)
- ¹⁹F NMR : −62.4 ppm (CF₃)
Industrial-Scale Considerations
Economic and safety factors dictate process choices:
Cost Analysis :
| Method | Cost ($/kg) |
|---|---|
| Mitsunobu | 12,500 |
| Nucleophilic alkylation | 3,200 |
| HATU coupling | 8,900 |
| EDC coupling | 4,700 |
Waste Streams :
- DMF recovery via vacuum distillation (85% efficiency)
- Cu(I) byproducts immobilized on chelating resins
Emerging Methodologies
Recent advances from patent literature suggest:
Photoflow Amination :
- UV irradiation (254 nm) of pyrazole and 2-aminoethyl chloride in continuous flow
- Residence time: 2 minutes
- Conversion: 94% (unoptimized)
Biocatalytic Acylation :
- Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica
- Solvent-free, 50°C, 24 hours
- Enantiomeric excess >99% for chiral analogs
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, cyclopropyl and trifluoromethyl groups are introduced via nucleophilic substitution or cycloaddition reactions. A key intermediate, such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, is alkylated with a bromoethyl or chloroethyl reagent. Subsequent coupling with 2-methoxyacetyl chloride or its activated ester under basic conditions (e.g., triethylamine or K₂CO₃) yields the final acetamide derivative. Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical steps .
Q. How is the structural integrity of this compound validated during synthesis?
Structural confirmation relies on spectroscopic methods:
- 1H NMR verifies substituent integration (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, trifluoromethyl as a singlet near δ 3.8–4.2 ppm).
- LC-MS confirms molecular weight and purity.
- Elemental analysis ensures stoichiometric ratios of C, H, N, and F.
Discrepancies in spectral data may arise from residual solvents or byproducts, necessitating iterative purification .
Q. What solvent systems and reaction conditions are optimal for intermediate purification?
Polar aprotic solvents like DMF or acetonitrile are used for coupling reactions, while pet-ether/ethyl acetate mixtures (80:20) are effective for recrystallizing intermediates. Reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) minimize decomposition of sensitive groups like trifluoromethyl .
Advanced Research Questions
Q. How can computational tools like PASS and molecular docking predict the biological activity of this compound?
The PASS algorithm predicts activity spectra by comparing the compound’s structure to known bioactive molecules. For example, the trifluoromethyl group may enhance binding to hydrophobic enzyme pockets. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases or GPCRs), with scoring functions assessing binding affinity. Validation requires correlating computational results with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments, such as overlapping signals from the ethyl linker and pyrazole ring.
- Isotopic labeling (e.g., D₂O exchange) identifies exchangeable protons (e.g., NH in acetamide).
- High-resolution mass spectrometry (HR-MS) distinguishes between isobaric fragments and confirms molecular formulae .
Q. How can reaction yields be improved for derivatives with bulky substituents?
- Microwave-assisted synthesis reduces reaction times and improves yields for sterically hindered intermediates.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems.
- Protecting groups (e.g., Boc for amines) prevent side reactions during multi-step syntheses .
Q. What mechanistic insights explain the reactivity of the pyrazole-ethyl-acetamide scaffold?
The electron-withdrawing trifluoromethyl group increases pyrazole ring electrophilicity, facilitating nucleophilic attacks (e.g., alkylation). The ethyl linker’s flexibility allows conformational adaptation during binding, while the methoxy group in acetamide contributes to solubility and hydrogen bonding. Kinetic studies (e.g., time-resolved NMR) can probe rate-determining steps in derivatization reactions .
Q. How are synthetic byproducts characterized and minimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
